Undecyl-maltoside
Overview
Description
Undecyl-maltoside is a detergent used for the purification, extraction, and solubilization of membrane-bound proteins in their native structure . It increases solubilization by dissociating aggregates and is easily removed by dialysis .
Molecular Structure Analysis
Undecyl-maltoside has a molecular formula of C23H44O11 . Its average mass is 496.589 Da and its monoisotopic mass is 496.288361 Da . The molecule has 11 hydrogen bond acceptors and 7 hydrogen bond donors .Physical And Chemical Properties Analysis
Undecyl-maltoside has a density of 1.3±0.1 g/cm^3, a boiling point of 696.4±55.0 °C at 760 mmHg, and a flash point of 374.9±31.5 °C . It has a molar refractivity of 122.0±0.4 cm^3, a polar surface area of 179 Å^2, and a molar volume of 380.0±5.0 cm^3 .Scientific Research Applications
Proteomic Analysis in Brain Tissue : N-dodecyl β-D-maltoside was used for N-glycoproteomic analysis of mouse brain tissue. It helped in maintaining enzyme activity and solubilizing hydrophobic proteins without altering their structures, leading to a significant increase in the characterization of N-glycosylation sites (Liu et al., 2015).
Solubilization and Reconstitution Studies : Dodecyl maltoside's interaction with lipids was investigated to understand solubilization and reconstitution processes. It aided in the study of the lamellar-to-micellar transition in liposomes and was found to form a unique “gel-like” phase during these processes (Lambert et al., 1998).
Effects on Cytochrome c Oxidase : Alkyl glycoside detergents, including dodecyl β-D-maltopyranoside, were studied for their effects on the kinetic and physical properties of cytochrome c oxidase. Lauryl maltoside was found to be the most effective in activating the enzyme, highlighting its potential in enzyme studies (Rosevear et al., 1980).
Micellization Behavior Study : The behavior of n-alkyl-maltosides in aqueous solutions was explored using isothermal titration calorimetry and dynamic light scattering. This study provided insights into the surfactant mixtures and their micelle formation properties (Tsamaloukas et al., 2009).
Molecular Dynamics of Micelles : Molecular simulations of Dodecyl-D-maltoside micelles were conducted to understand their internal structure and hydration properties. This research is crucial for the extraction and purification of membrane proteins (Abel et al., 2010).
Purification of Protein Complexes : n-Dodecyl-beta-D-maltoside was used for the solubilization and further purification of the chloroplast H+-FoF1-ATP synthase. This showcases its application in protein complex purification and liposome reconstitution studies (Seelert et al., 2000).
Improving Electrophoresis Resolution : Dodecyl maltoside was used to enhance the resolution of hepatic membrane proteins in two-dimensional gels, demonstrating its utility in protein electrophoresis (Witzmann et al., 1991).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMNFYVTFDKRG-ZNGNCRBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Undecyl-maltoside | |
CAS RN |
170552-39-3 | |
Record name | β-D-Glucopyranoside, undecyl 4-O-β-D-glucopyranosyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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